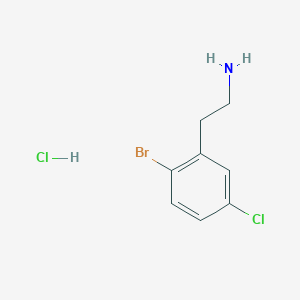

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C8H10BrCl2N. It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride typically involves the bromination and chlorination of phenylethylamine derivatives. One common method includes the reaction of 2-bromo-5-chlorobenzaldehyde with nitromethane to form the corresponding nitrostyrene, which is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The compound is typically produced in high purity forms (99% and above) and can be packaged in various quantities, including bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

Reduction: The nitro group can be reduced back to the amine.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds targeting neurological disorders. Its structure allows for modifications that can enhance therapeutic efficacy against conditions such as depression and anxiety by influencing neurotransmitter systems, particularly serotonin and dopamine pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of pathogens. Laboratory studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that this compound could be further developed as an antimicrobial agent .

Study on Bacterial Infections

A notable study evaluated the effectiveness of this compound in treating bacterial infections in laboratory animals. Administered at doses ranging from 5 to 10 mg/kg body weight, results showed a significant reduction in bacterial load compared to controls, with no observed allergic reactions. The clinical recuperation rate was reported at approximately 98% for the treated group .

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride

- 2-(2-Bromo-3-chlorophenyl)ethan-1-amine hydrochloride

- 2-(2-Bromo-5-fluorophenyl)ethan-1-amine hydrochloride

Uniqueness

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific research applications .

Biologische Aktivität

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride, also known as (1R)-1-(2-bromo-5-chlorophenyl)ethan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo and chloro substituent on a phenyl ring, combined with an amine functional group. Its molecular formula is C8H10BrClN with a molecular weight of approximately 237.53 g/mol. The presence of halogens influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets , including enzymes and receptors. Upon binding, it modulates their activity, leading to diverse biological effects. The specific pathways activated depend on the nature of the target and the context in which the compound is applied.

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. These interactions suggest potential applications in treating neurological disorders or mood-related conditions .

Antimicrobial Properties

Emerging studies highlight the antimicrobial potential of this compound. It has shown activity against various bacterial strains, indicating its possible use as an antibiotic or antifungal agent. The minimum inhibitory concentration (MIC) values demonstrate significant efficacy against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various compounds, including this compound, against multiple pathogens. The results indicated that this compound exhibited potent activity against E. coli and Bacillus mycoides , with MIC values significantly lower than those of common antibiotics .

Structure-Activity Relationship (SAR)

The unique substitution pattern on the phenyl ring contributes to the compound's biological properties. Comparative studies with similar compounds reveal that variations in halogen positioning can significantly affect binding affinity and biological activity.

Eigenschaften

IUPAC Name |

2-(2-bromo-5-chlorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN.ClH/c9-8-2-1-7(10)5-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDTVVAKCHQPID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.